molecular formula C28H36Cl3NO18 B15130672 beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate

beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate

Cat. No.: B15130672
M. Wt: 780.9 g/mol
InChI Key: QUJSSIATSJUBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: is a complex organic compound used primarily in biochemical research. It is known for its role in the synthesis of glycosides and its utility in proteomics research. The compound is characterized by its heptaacetate structure, which includes seven acetate groups, and the presence of a trichloroethanimidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate typically involves the acetylation of beta-D-lactopyranoside followed by the introduction of the trichloroethanimidate group. The process can be summarized as follows:

    Acetylation: Beta-D-lactopyranoside is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form beta-D-lactopyranoside heptaacetate.

    Trichloroethanimidate Introduction: The heptaacetate derivative is then treated with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroethanimidate group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield beta-D-lactopyranoside and trichloroacetic acid.

    Acetylation/Deacetylation: The acetate groups can be removed or replaced under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Deacetylation: Catalysts like sodium methoxide or acidic conditions.

Major Products:

    Substitution: Various glycosides depending on the nucleophile used.

    Hydrolysis: Beta-D-lactopyranoside and trichloroacetic acid.

    Deacetylation: Beta-D-lactopyranoside.

Scientific Research Applications

Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is widely used in scientific research, particularly in:

    Chemistry: Synthesis of glycosides and study of glycosylation reactions.

    Biology: Investigating carbohydrate-protein interactions.

    Medicine: Research on glycosylated drugs and their mechanisms.

    Industry: Production of glycosylated compounds for various applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of glycosides and the study of carbohydrate chemistry.

Comparison with Similar Compounds

    Beta-D-Lactopyranoside heptaacetate: Lacks the trichloroethanimidate group.

    Alpha-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: Differs in the anomeric configuration.

Uniqueness: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is unique due to its combination of the beta-D-lactopyranoside core with the trichloroethanimidate group, making it particularly useful in glycosylation reactions and proteomics research.

Properties

IUPAC Name

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSSIATSJUBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl3NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.